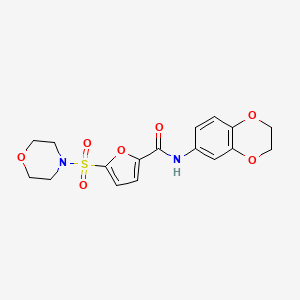

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholine-4-sulfonyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O7S/c20-17(18-12-1-2-13-15(11-12)25-10-9-24-13)14-3-4-16(26-14)27(21,22)19-5-7-23-8-6-19/h1-4,11H,5-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLBGTMLBLEOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholine-4-sulfonyl)furan-2-carboxamide typically involves multiple steps:

Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Introduction of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Sulfonylation: The morpholine ring is sulfonylated using sulfonyl chlorides in the presence of a base.

Amidation: The final step involves the formation of the amide bond between the furan-2-carboxylic acid and the amine group of the morpholine-4-sulfonyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholine-4-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its functional groups could be useful in the development of new materials with specific properties, such as conductivity or reactivity.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholine-4-sulfonyl)furan-2-carboxamide exerts its effects will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Research Findings and Data Table

Table 1: Structural and Functional Comparison

Discussion and Structure-Activity Relationships (SAR)

- Benzodioxin Core : Common in hepatoprotective (e.g., flavones ) and antimicrobial agents (e.g., sulfonamides ). The fused benzene-dioxane structure enhances metabolic stability.

- Sulfonamide vs. Sulfonyl Groups : Morpholine sulfonyl in the target compound likely improves solubility and target engagement compared to toluene sulfonamides or chloropyridine sulfonamides .

- Heterocyclic Modifications : Furan-carboxamide and isoxazolecarboxamide derivatives both offer planar aromatic systems for target binding, but the furan’s smaller size may enhance permeability.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C24H23N5O3

- Molecular Weight: 429.5 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to analgesic and anti-inflammatory effects.

Pharmacological Effects

- Anti-inflammatory Activity:

- Analgesic Effects:

- Antitumor Potential:

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated:

- Edema Reduction: The compound achieved up to 86% reduction in edema within the first hour post-administration.

- Comparison with Diclofenac: The efficacy surpassed that of sodium diclofenac, a commonly used NSAID .

Case Study 2: Antitumor Activity

A series of experiments evaluated the compound's impact on HepG2 hepatoblastoma cells:

- Cell Viability Assays: Results showed a significant decrease in cell viability at concentrations as low as 10 µM.

- Mechanism Exploration: The compound was found to disrupt the TGF-β signaling pathway crucial for tumor progression .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholine-4-sulfonyl)furan-2-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonylation and carboxamide coupling. For analogs, a common approach includes:

Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., morpholine-4-sulfonyl chloride) in alkaline aqueous media to form the sulfonamide intermediate .

Coupling the intermediate with activated furan-2-carboxylic acid derivatives (e.g., using HATU or DCC as coupling agents) under inert conditions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C-NMR : Assign peaks to confirm substitution patterns on the benzodioxin, morpholine, and furan rings .

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S=O at ~1150–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- Melting Point Analysis : Ensure consistency with literature values for analogs (e.g., 107–108°C for related acetamides) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Refer to safety data for structurally similar benzodioxin derivatives:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .

- Hazard Mitigation : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/dermal contact (H315/H319/H335 hazards noted for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Case Study : If in vitro enzyme inhibition (e.g., α-glucosidase) conflicts with cellular activity (e.g., apoptosis assays), consider:

Solubility/Permeability : Test compound solubility in assay buffers (e.g., DMSO vs. aqueous media) .

Metabolic Stability : Use liver microsomes to assess degradation rates .

Off-Target Effects : Perform kinome-wide profiling or proteomics to identify unintended targets .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups on the benzodioxin ring to enhance metabolic stability .

- Replace morpholine sulfonyl with bioisosteres (e.g., piperazine sulfonyl) to improve solubility .

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How does the compound interact with enzyme targets at the molecular level?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model binding to α-glucosidase or acetylcholinesterase. Key interactions include:

- Hydrogen bonding between the morpholine sulfonyl group and catalytic residues (e.g., Asp349 in α-glucosidase) .

- π-π stacking between the benzodioxin ring and hydrophobic enzyme pockets .

- Mutagenesis Studies : Validate predicted interactions by testing activity against enzyme mutants .

Q. What are the implications of stereochemical purity on biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.